molecular formula C13H15N3O B1441208 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 909187-64-0

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No. B1441208
M. Wt: 229.28 g/mol
InChI Key: XDDWGECWOBJRNT-UHFFFAOYSA-N
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Description

“6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C13H15N3O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” consists of a pyrazolo[3,4-c]pyridin-3(2H)-one core with a benzyl group attached at the 6-position .


Physical And Chemical Properties Analysis

“6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is a solid substance at room temperature . It has a molecular weight of 229.28 .

Scientific Research Applications

Anticancer Activity

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its derivatives exhibit a wide range of biological activities, including anticancer effects. This is evidenced by the synthesis and characterization of related derivatives, which have shown promising results in various pharmacological fields, such as antimicrobial, anti-inflammatory, and notably, anticancer activities. These compounds have been reported to have significant potential in the development of new chemical entities (NCEs) for cancer treatment (Rao, Rao, & Prasad, 2018).

Structural Studies and Stability

The structural dynamics of similar compounds have been a subject of interest. For instance, the spontaneous transformation products of a closely related compound in both crystal and solution have been studied, shedding light on the stability and structural behavior of these compounds under different conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Biomedical Applications

The pyrazolo[3,4-c]pyridine core structure is integral to numerous biomedical applications. It's a part of a broader group of heterocyclic compounds that present various tautomeric forms and have been included in a vast array of references and patents. These compounds, including the 6-Benzyl derivative, are instrumental in the synthesis and development of new drugs and treatments for various diseases (Donaire-Arias et al., 2022).

Corrosion Inhibition

Interestingly, derivatives of the pyrazolo[3,4-c]pyridine compound have been studied for their corrosion inhibition properties, particularly in protecting metals like copper. This highlights a unique application outside the medical field, where the chemical properties of these compounds are leveraged for industrial purposes, such as in the prevention of material degradation (Sudheer & Quraishi, 2015).

Safety And Hazards

The safety information for “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDWGECWOBJRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676659
Record name 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

CAS RN

909187-64-0
Record name 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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